![molecular formula C8H10BrN3O2S B1594800 p-Nitrobenzylisothiourea hydrobromide CAS No. 64039-36-7](/img/structure/B1594800.png)
p-Nitrobenzylisothiourea hydrobromide
Overview
Description
P-Nitrobenzylisothiourea hydrobromide, also known as NBI, is a compound used in scientific research for a variety of purposes. It has the molecular formula C8H10BrN3O2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10BrN3O2S . The average mass is 292.153 Da and the monoisotopic mass is 290.967712 Da .Scientific Research Applications
Photo-Responsive Polymersomes for Drug Delivery
One application of nitrobenzyl derivatives is in the development of photo-responsive polymersomes for potential medical applications, including smart drug delivery systems. These polymersomes can co-load hydrophobic and hydrophilic cargos and demonstrate clear photo-responsive characteristics, allowing for controlled release of drugs upon light irradiation. This technology holds potential for cancer therapy and other medical applications where controlled drug release is crucial (Hou et al., 2020).
Enzymatic Synthesis of Antibiotics
Another significant application is in enzymatic synthesis, where nitrobenzyl esterase from Bacillus subtilis is used for de-esterification of intermediates in the manufacture of beta-lactam antibiotics. This process is crucial for converting intermediates into the final antibiotic product, showcasing the importance of nitrobenzyl derivatives in pharmaceutical manufacturing (Zock et al., 1994).
Photodegradable Materials
Nitrobenzyl derivatives are also utilized in the creation of photodegradable materials, such as hydrogels and polymer brushes, for applications in tissue engineering and regenerative medicine. These materials can be degraded upon light exposure, allowing for the controlled release of bioactive molecules or changing surface properties, which is useful in various biomedical applications (Griffin et al., 2013).
Antimicrobial and Enzyme Inhibition
Research has also explored the synthesis of novel isothiourea derivatives from nitrobenzyl halides for their antimicrobial properties and enzyme inhibition activities. These derivatives show potential against various bacterial strains, yeast species, and even protozoan species, making them valuable in developing new antimicrobial agents. Moreover, some derivatives exhibit significant inhibition of nitric oxide synthase, indicating potential applications in medical research targeting specific enzymes (Kazimierczuk et al., 2010).
properties
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKOVQQQIRZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214082 | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64039-36-7 | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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